molecular formula C21H18O3 B12609101 1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one CAS No. 914383-87-2

1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Cat. No.: B12609101
CAS No.: 914383-87-2
M. Wt: 318.4 g/mol
InChI Key: OVLKFWQIBQRCKD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dimethoxybenzaldehyde and 1-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, are of interest for drug discovery and development.

    Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as organic semiconductors or photonic materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.

    Curcumin: A well-known natural product with a similar structure and a wide range of biological activities.

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is unique due to the presence of both 3,5-dimethoxyphenyl and naphthyl groups, which may confer distinct chemical and biological properties compared to other chalcones and related compounds. Its specific substitution pattern and structural features make it a valuable compound for further research and development.

Properties

CAS No.

914383-87-2

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C21H18O3/c1-23-18-12-17(13-19(14-18)24-2)21(22)11-10-16-8-5-7-15-6-3-4-9-20(15)16/h3-14H,1-2H3

InChI Key

OVLKFWQIBQRCKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

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